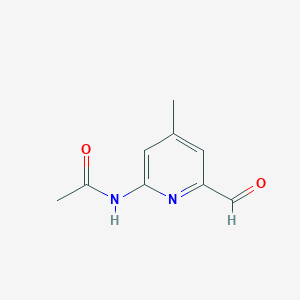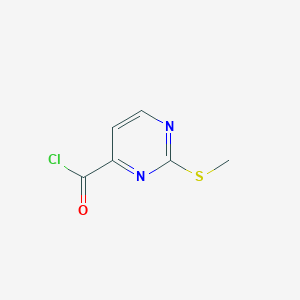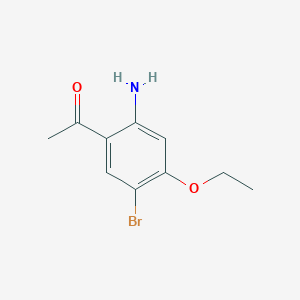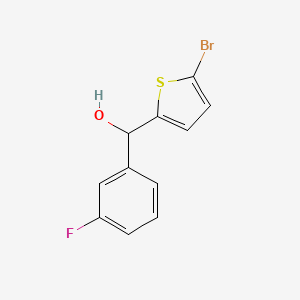
Methyl 4-hydroxy-3,3-dimethylbutanoate
Vue d'ensemble
Description
Methyl 4-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3,3-dimethyl-4-hydroxybutanoic acid. This compound is of interest due to its unique structural features, which include a hydroxyl group and a methyl ester functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 3,3-dimethyl-4-hydroxybutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3,3-dimethyl-4-oxobutanoic acid or 3,3-dimethyl-4-oxobutanone.
Reduction: Formation of 3,3-dimethyl-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of methyl 3,3-dimethyl-4-hydroxybutanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester functional groups play a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxy-3-methylbutanoate
- Methyl 4-hydroxybutanoate
- Ethyl 3-hydroxy-3-methylbutanoate
Comparison: Methyl 4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence its chemical behavior and make it a valuable intermediate in specific synthetic applications.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)4-6(9)10-3/h8H,4-5H2,1-3H3 |
Clé InChI |
USFSJBKOJRCRLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Cyclohepta[b]pyridine, 5-chloro-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5R,6S,9R)-](/img/structure/B8549016.png)


![6,7,8-Trichloroimidazo[1,2-b]pyridazine](/img/structure/B8549037.png)
![6-[2-(4-Chlorophenyl)ethoxy]pyridin-3-amine](/img/structure/B8549049.png)







